8-Quinolineethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

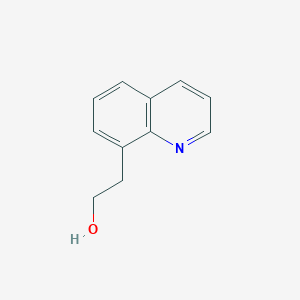

8-Quinolineethanol is a chemical compound belonging to the class of quinoline derivatives. It is characterized by the presence of a quinoline ring system attached to an ethanol group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Quinolineethanol typically involves the reaction of quinoline with ethylene oxide under controlled conditions. This reaction is catalyzed by acidic or basic catalysts to facilitate the addition of the ethanol group to the quinoline ring. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions: 8-Quinolineethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The quinoline ring can be reduced to form hydrogenated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogenation reactions typically use hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.

Substitution: Reagents such as alkyl halides, aryl halides, and nucleophiles like amines and thiols are commonly used.

Major Products:

Oxidation: Quinoline-8-carboxylic acid.

Reduction: 1,2,3,4-Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

8-Quinolineethanol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives with potential pharmacological activities.

Biology: It is used in the study of enzyme inhibition and as a ligand in coordination chemistry.

Medicine: Quinoline derivatives, including this compound, have shown promise as antimicrobial, anticancer, and antimalarial agents.

Industry: It is used in the production of dyes, pigments, and as a corrosion inhibitor in various industrial processes.

Mecanismo De Acción

The mechanism of action of 8-Quinolineethanol involves its interaction with specific molecular targets:

Comparación Con Compuestos Similares

8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.

Quinoline: The parent compound, used in the synthesis of various derivatives with diverse biological activities.

Quinolones: A class of antibiotics that includes well-known drugs like ciprofloxacin and levofloxacin.

Uniqueness of 8-Quinolineethanol: this compound stands out due to its unique combination of a quinoline ring and an ethanol group, which imparts distinct chemical reactivity and biological activity.

Actividad Biológica

8-Quinolineethanol, a derivative of 8-hydroxyquinoline (8-HQ), has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is noted for its potential applications in treating various diseases, including cancer, infections, and neurodegenerative disorders. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a quinoline ring system substituted with a hydroxyl group and an ethanol moiety. This structure contributes to its unique biological properties, including its ability to chelate metal ions and interact with biological macromolecules.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. Research indicates that derivatives of 8-HQ exhibit cytotoxic effects against various cancer cell lines. For instance:

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway .

- Case Studies : A study highlighted that this compound derivatives showed significant inhibition of tumor growth in xenograft models, suggesting their potential as lead compounds for cancer therapy .

Antimicrobial Effects

This compound has shown promising antimicrobial activity against a range of pathogens:

- Bacterial Inhibition : It exhibits bactericidal effects against Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

- Fungal Activity : The compound also demonstrates antifungal properties, effective against strains such as Candida albicans and Aspergillus species .

Neuroprotective Properties

The neuroprotective effects of this compound are attributed to its iron-chelating ability, which helps mitigate oxidative stress associated with neurodegenerative diseases like Alzheimer's:

- Mechanism : By chelating excess iron, it reduces the formation of reactive oxygen species (ROS), thereby protecting neuronal cells from damage .

- Research Findings : Experimental models have shown that treatment with this compound leads to improved cognitive function and reduced neuroinflammation in animal models of Alzheimer's disease .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound derivatives is crucial for optimizing their biological activity. Key modifications that enhance efficacy include:

| Modification | Effect on Activity |

|---|---|

| Alkyl substitution | Increases lipophilicity and bioavailability |

| Hydroxyl group position | Affects chelation properties and binding affinity |

| Aromatic ring modifications | Alters interaction with target proteins |

Research Findings Summary

Recent literature reviews have consolidated findings on the biological activity of this compound:

- Anticancer Research : Derivatives have shown IC50 values in nanomolar ranges against various cancer cell lines.

- Antimicrobial Studies : Effective concentrations range from 10 to 100 µg/mL against different bacterial strains.

- Neuroprotective Effects : Significant reduction in oxidative stress markers was observed in treated neuronal cultures.

Propiedades

IUPAC Name |

2-quinolin-8-ylethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-8-6-10-4-1-3-9-5-2-7-12-11(9)10/h1-5,7,13H,6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDZCGYCXYCJEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CCO)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449574 |

Source

|

| Record name | 8-Quinolineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73048-42-7 |

Source

|

| Record name | 8-Quinolineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.